![molecular formula C9H12FNO3 B13901902 Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a fluorine atom, an ester group, and a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ketone with an azabicyclic amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-fluoro-2-oxo-3-azabicyclo[31
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an antihistamine or antiviral agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparaison Avec Des Composés Similaires
- Ethyl 5-fluoro-2-oxo-3-azabicyclo[2.2.1]heptane-1-carboxylate
- Ethyl 5-chloro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Ethyl 5-bromo-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Comparison: Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability and reactivity compared to its chloro or bromo analogs. Additionally, the bicyclic structure provides rigidity, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C9H12FNO3 |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12FNO3/c1-2-14-7(13)9-3-8(10,4-9)5-11-6(9)12/h2-5H2,1H3,(H,11,12) |
Clé InChI |
COWRONPNXIOHIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(CNC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


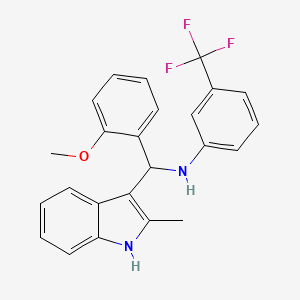

![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)

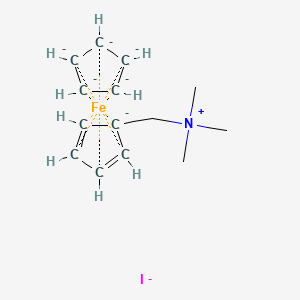
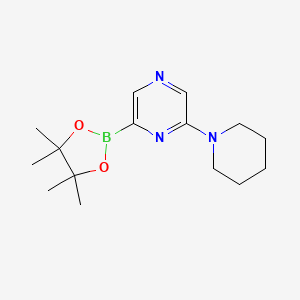

![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)

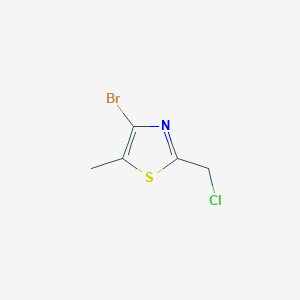
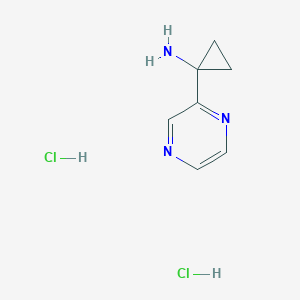

![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
